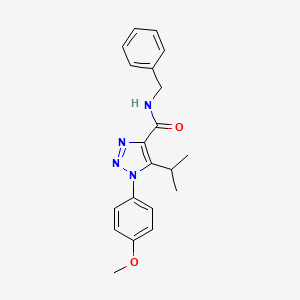![molecular formula C23H14ClN3O2 B2899647 (E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide CAS No. 301312-35-6](/img/structure/B2899647.png)
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. The chemical structure of TAK-659 is characterized by the presence of a furan ring, a quinoline ring, and a cyano group. This compound has shown promising results in various studies and has potential applications in the treatment of several diseases.
Wirkmechanismus
TAK-659 works by inhibiting the activity of certain enzymes called kinases. Kinases play a crucial role in the regulation of cell growth and proliferation. TAK-659 specifically targets kinases that are involved in the growth and survival of cancer cells and the activation of B cells in autoimmune diseases. By inhibiting these kinases, TAK-659 can prevent the growth of cancer cells and reduce the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including BTK, FLT3, and JAK3. By inhibiting these kinases, TAK-659 can prevent the growth and survival of cancer cells and reduce the activation of B cells in autoimmune diseases. TAK-659 has also been shown to reduce the production of cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its specificity for certain kinases. This makes it an effective treatment option for diseases that are caused by the overactivation of these kinases. However, TAK-659 also has some limitations. It has a short half-life, which means that it needs to be administered frequently. Additionally, TAK-659 can cause side effects, such as gastrointestinal disturbances and liver toxicity.
Zukünftige Richtungen
There are several future directions for the research of TAK-659. One area of research is in the development of more potent and selective kinase inhibitors. Another area of research is in the combination of TAK-659 with other drugs to enhance its efficacy. Additionally, there is a need for more studies to investigate the potential applications of TAK-659 in other diseases, such as multiple sclerosis and inflammatory bowel disease.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in the treatment of various diseases. Its specificity for certain kinases makes it an effective treatment option for diseases that are caused by the overactivation of these kinases. Further research is needed to investigate the potential applications of TAK-659 in other diseases and to develop more potent and selective kinase inhibitors.
Synthesemethoden
The synthesis of TAK-659 involves several steps. The first step involves the synthesis of 3-chlorophenylfuran-2-carbaldehyde, which is then reacted with 2-cyano-N-quinolin-5-amine to form (E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide. The synthesis of TAK-659 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in various diseases. One of the major areas of research is in the treatment of cancer. TAK-659 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has been shown to inhibit the activation of B cells, which play a crucial role in the development of autoimmune diseases.
Eigenschaften
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-17-5-1-4-15(12-17)22-10-9-18(29-22)13-16(14-25)23(28)27-21-8-2-7-20-19(21)6-3-11-26-20/h1-13H,(H,27,28)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVCWPMIEUNMQO-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

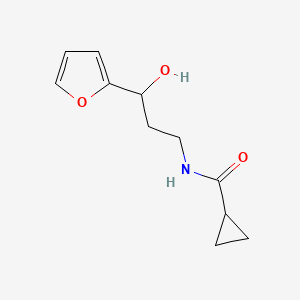

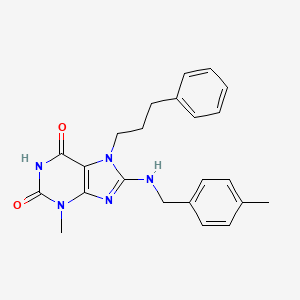
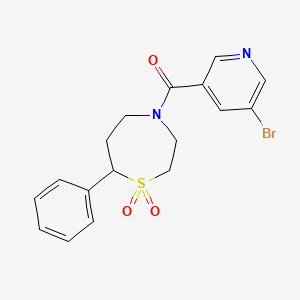


![N-(5-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2899575.png)
![5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899576.png)
![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2899577.png)


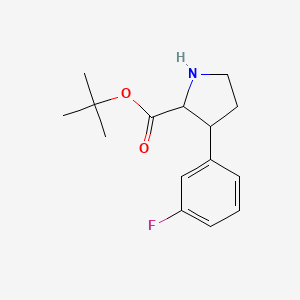
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2899586.png)
